molecular formula C9H9BrClN B13056240 1-(4-Bromo-3-chlorophenyl)prop-2-EN-1-amine

1-(4-Bromo-3-chlorophenyl)prop-2-EN-1-amine

Cat. No.: B13056240
M. Wt: 246.53 g/mol
InChI Key: IDLCDOOHVVJYEH-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-chlorophenyl)prop-2-EN-1-amine is an organic compound with the molecular formula C9H9BrClN It is a derivative of phenylpropene, where the phenyl ring is substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-chlorophenyl)prop-2-EN-1-amine typically involves the reaction of 4-bromo-3-chlorobenzaldehyde with a suitable amine under specific conditions. One common method involves the use of sodium hydroxide in an aqueous solution, combined with ethanol as a solvent. The reaction mixture is stirred at room temperature for several hours, followed by neutralization with hydrochloric acid and water. The product is then recrystallized from dry acetone to obtain pure crystals .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-chlorophenyl)prop-2-EN-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted phenylpropene derivatives.

Scientific Research Applications

1-(4-Bromo-3-chlorophenyl)prop-2-EN-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-chlorophenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromo-3-chlorophenyl)prop-2-EN-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and chlorine atoms on the phenyl ring makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H9BrClN

Molecular Weight

246.53 g/mol

IUPAC Name

1-(4-bromo-3-chlorophenyl)prop-2-en-1-amine

InChI

InChI=1S/C9H9BrClN/c1-2-9(12)6-3-4-7(10)8(11)5-6/h2-5,9H,1,12H2

InChI Key

IDLCDOOHVVJYEH-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC(=C(C=C1)Br)Cl)N

Origin of Product

United States

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